molecular formula C₃₁H₅₉ClO₄ B1142074 (S)-3-Chloropropane-1,2-diyl ditetradecanoate CAS No. 1051390-02-3

(S)-3-Chloropropane-1,2-diyl ditetradecanoate

Cat. No.: B1142074
CAS No.: 1051390-02-3
M. Wt: 531.25
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Chloropropane-1,2-diyl ditetradecanoate is a chemical compound characterized by its unique structure, which includes a chlorinated propane backbone and two tetradecanoate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloropropane-1,2-diyl ditetradecanoate typically involves the esterification of (S)-3-chloropropane-1,2-diol with tetradecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloropropane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorine atom in the propane backbone can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Tetradecanoic acid and 3-chloropropanoic acid.

    Reduction: 3-chloropropane-1,2-diol and tetradecanol.

    Substitution: 3-hydroxypropane-1,2-diyl ditetradecanoate and 3-aminopropane-1,2-diyl ditetradecanoate.

Scientific Research Applications

(S)-3-Chloropropane-1,2-diyl ditetradecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Research explores its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-3-Chloropropane-1,2-diyl ditetradecanoate involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Chloropropane-1,2-diyl ditetradecanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    1,2-Ditetradecanoyl-sn-glycerol: A similar compound without the chlorine atom, used in lipid research.

    3-Chloropropane-1,2-diyl dihexadecanoate: A compound with longer fatty acid chains, affecting its physical properties and applications.

Uniqueness

(S)-3-Chloropropane-1,2-diyl ditetradecanoate is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological processes.

Properties

IUPAC Name

[(2S)-3-chloro-2-tetradecanoyloxypropyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H59ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQJIFWCWIWJDB-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H59ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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